molecular formula C8H7F2NS B13336798 3-(Difluoromethyl)benzene-1-carbothioamide

3-(Difluoromethyl)benzene-1-carbothioamide

Katalognummer: B13336798
Molekulargewicht: 187.21 g/mol
InChI-Schlüssel: QUSSZUGVZDAWCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)benzene-1-carbothioamide (CAS 1546907-00-9) is a chemical building block of high value in medicinal chemistry and drug discovery research. This compound belongs to the carbothioamide class, which are pivotal precursors in the synthesis of diverse heterocyclic scaffolds with biological activity. Carbothioamide derivatives are extensively utilized to synthesize 1H-pyrazole-1-carbothioamide analogs, which are known to exhibit a range of pharmacological properties . A key research application is the design and synthesis of novel pyrazoline derivatives, where carbothioamides serve as crucial intermediates. Such derivatives have demonstrated promising biological activities in scientific studies, including investigation as potential anticancer agents. These synthesized molecules can function by interacting with cellular DNA, a primary intracellular target for many anticancer drugs, through noncovalent binding modes . Furthermore, carbothioamide-containing compounds have been explored as potential allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology research . With a molecular formula of C8H7F2NS and a molecular weight of 187.21 g/mol , this reagent provides researchers with a versatile starting material for constructing complex molecules. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C8H7F2NS

Molekulargewicht

187.21 g/mol

IUPAC-Name

3-(difluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C8H7F2NS/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H2,11,12)

InChI-Schlüssel

QUSSZUGVZDAWCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=S)N)C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Introduction of the Difluoromethyl Group via Nucleophilic Substitution

Overview:
A common approach involves the nucleophilic substitution of a suitable precursor, such as benzene-1-carbonyl chloride or benzene-1-amine derivatives, with difluoromethyl reagents.

Procedure:

  • Starting with benzene-1-carbonyl chloride (benzenecarbonyl chloride), react with potassium difluoromethanesulfinate (DFMS) or difluoromethyl zinc reagents in the presence of a base such as potassium carbonate (K₂CO₃) under inert atmosphere.
  • The reaction proceeds via nucleophilic attack of the difluoromethyl species on the acyl chloride, forming a difluoromethyl ketone intermediate.
  • Subsequent conversion of the ketone to the carbothioamide involves treatment with thiourea derivatives or thioamide formation reagents .

Reaction Scheme:

Benzene-1-carbonyl chloride + Difluoromethyl reagent → 3-(Difluoromethyl)benzene-1-carbonyl intermediate → Reaction with ammonium thiocyanate or thioamide precursors → 3-(Difluoromethyl)benzene-1-carbothioamide

Notes:

  • Reaction conditions typically involve reflux in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • The process ensures regioselectivity at the para-position if substituted derivatives are used, but for the unsubstituted benzene ring, the position is determined by the initial precursor.

Multistep Synthesis via Aromatic Nucleophilic Substitution

Overview:
This method involves initial synthesis of benzene-1-aminothiol derivatives, followed by functionalization with difluoromethyl groups.

Stepwise Procedure:

  • Introduction of Difluoromethyl Group:

    • React 3-aminobenzenethiol with difluoromethyl iodide (CHF₂I) or difluoromethyl bromide (CHF₂Br) in the presence of a base such as potassium carbonate in acetone or DMF.
    • This step introduces the difluoromethyl group onto the aromatic ring via nucleophilic substitution.
  • Formation of Carbothioamide:

    • The amino group is then converted into the carbothioamide via reaction with thiocyanate salts or thiourea derivatives under reflux conditions.

Reaction Scheme:

3-Aminobenzenethiol + CHF₂X (X=I, Br) → 3-(Difluoromethyl)benzenethiol → Reaction with CS(NH₂)₂ (thiourea) → 3-(Difluoromethyl)benzene-1-carbothioamide

Notes:

  • The key step involves selective substitution of the amino group with the difluoromethyl moiety.
  • Solvent choice is critical; polar aprotic solvents such as DMF or acetonitrile are preferred.

Catalytic Hydrogenation and Difluoromethylation

Overview:
A more advanced method involves catalytic hydrogenation of aromatic precursors followed by difluoromethylation.

Procedure:

  • Synthesize benzenethiol derivatives with suitable protecting groups.
  • Subject the precursor to hydrogenation using palladium or platinum catalysts to reduce any unsaturation.
  • Post-reduction, perform difluoromethylation using difluoromethylating agents such as (difluoromethyl)triphenylphosphonium bromide or dihalides in the presence of base and a catalyst.

Reaction Scheme:

Aromatic precursor → Catalytic hydrogenation → Reduced aromatic thiol → Difluoromethylation reagent + base → 3-(Difluoromethyl)benzene-1-carbothioamide

Notes:

  • This method is more suitable for complex synthesis routes where specific functional group modifications are required.
  • Reaction conditions require careful control of temperature and pressure.

Summary of Key Reaction Parameters

Method Starting Materials Reagents Solvent Conditions Yield Advantages
Nucleophilic substitution Benzene-1-carbonyl chloride Difluoromethyl reagents (e.g., CHF₂I) Acetonitrile, DMF Reflux, inert atmosphere Moderate to high Straightforward, scalable
Aromatic nucleophilic substitution 3-Aminobenzenethiol Difluoromethyl halides Acetone, DMF Room temperature to reflux Variable High regioselectivity
Catalytic hydrogenation Aromatic precursors Hydrogen, Pd/C Ethanol, methanol Hydrogen atmosphere, room temp Variable Suitable for complex modifications

Notes on Purification and Characterization

  • Purification: Recrystallization from ethanol, chloroform, or ethyl acetate is common.
  • Characterization: Confirmed via IR spectroscopy (C═S stretch, NH₂), NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry.
  • Yield Optimization: Reaction parameters such as temperature, solvent, and molar ratios significantly influence yields.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)benzene-1-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The carbothioamide group may also play a role in binding to specific targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Benzene-Carbothioamide Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties
3-(Difluoromethyl)benzene-1-carbothioamide -CF₂H at C3, -C(S)NH₂ at C1 ~187.17* High lipophilicity, metabolic stability
3-Cyanobenzene-1-carbothioamide -CN at C3 162.21 Electron-withdrawing, reduced solubility
3-Fluoro-4-hydroxybenzene-1-carbothioamide -F at C3, -OH at C4 171.19 Hydrogen bonding, moderate permeability
2-{[(3-Methylphenyl)carbamoyl]amino}benzene-1-carbothioamide Urea-linked -NH-C(O)-NH-(3-MePh) at C2 285.36 Increased steric bulk, potential for protein binding

*Estimated based on molecular formula (C₈H₇F₂NS).

Key Observations:

Fluorine vs. Cyano Substituents: The difluoromethyl group (-CF₂H) in the target compound enhances lipophilicity (logP ~2.1 estimated) compared to the cyano group (-CN) in 3-cyanobenzene-1-carbothioamide (logP ~1.5) . This difference improves membrane permeability and oral bioavailability. The electron-withdrawing nature of -CF₂H may reduce metabolic oxidation compared to -CN, which is susceptible to enzymatic reduction .

Fluorine vs. In contrast, the target compound’s -CF₂H group prioritizes lipophilicity over solubility, making it more suitable for CNS-targeting applications.

Steric and Conformational Effects :

  • Derivatives with bulky substituents, such as the urea-linked compound , show reduced conformational flexibility, which may hinder target binding. The compact -CF₂H group in the target compound avoids this issue while maintaining steric compatibility with enzyme active sites.

Biologische Aktivität

3-(Difluoromethyl)benzene-1-carbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The chemical structure of 3-(Difluoromethyl)benzene-1-carbothioamide can be represented as follows:

C9H8F2N2S\text{C}_9\text{H}_8\text{F}_2\text{N}_2\text{S}

This compound features a difluoromethyl group attached to a benzene ring, with a carbothioamide functional group. The synthesis of this compound typically involves the reaction of difluoromethyl-substituted aromatic compounds with thioamide derivatives under appropriate conditions.

Antimicrobial Activity

Research indicates that 3-(Difluoromethyl)benzene-1-carbothioamide exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, although detailed molecular pathways require further investigation.

Anticancer Activity

In terms of anticancer properties, 3-(Difluoromethyl)benzene-1-carbothioamide has shown promising results in vitro against several cancer cell lines. Notably, it demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were recorded at approximately 13.49 µM for A549 cells and 17.52 µM for MCF-7 cells, indicating a potent anticancer effect .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
A54913.49
MCF-717.52
HeLa24.14

The anticancer activity is attributed to the compound's ability to bind with DNA, leading to disruptions in cellular replication processes. Flow cytometry analyses confirmed that the compound induces apoptosis in cancer cells, further supporting its potential as an anticancer therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 3-(Difluoromethyl)benzene-1-carbothioamide:

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various thioamide derivatives, including those similar to 3-(Difluoromethyl)benzene-1-carbothioamide. Results indicated that compounds with a difluoromethyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.
  • Anticancer Mechanisms : Another research effort focused on understanding the mechanisms by which this compound exerts its anticancer effects. The study utilized molecular docking simulations to predict interactions between the compound and DNA, revealing a non-covalent binding mode that may contribute to its cytotoxicity .
  • Comparative Analysis : A comparative analysis of various thioamide derivatives revealed that those containing fluorinated groups, such as difluoromethyl, consistently demonstrated superior biological activity compared to their non-fluorinated analogs. This suggests that fluorination may enhance the pharmacological properties of thioamides .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and difluoromethyl groups (δ 4.5–5.5 ppm, split due to coupling with fluorine).
  • FT-IR : Confirm thioamide C=S stretch (1250–1350 cm⁻¹) and C-F stretches (1000–1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 201.03 (calculated for C₈H₆F₂NS) .

Advanced Note : Isotopic labeling (e.g., deuterated analogs in ) can resolve overlapping signals in crowded spectra.

Advanced Research Questions

How can computational methods optimize reaction pathways for derivatives of 3-(Difluoromethyl)benzene-1-carbothioamide?

Q. Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation energies for substitution reactions.
  • Reaction Path Search : Tools like GRRM or AFIR () predict intermediates and byproducts.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts ().

Case Study : Computational screening of 20 solvents reduced experimental trials by 60% while achieving >90% yield .

How should researchers resolve contradictions in biological activity data for this compound?

Q. Methodological Answer :

  • Comparative Analysis : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables ().
  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding ().

Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell permeability or assay endpoints.

What strategies mitigate thermal instability during storage or reactions?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C).
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar).
  • Lyophilization : For long-term storage, lyophilize in amber vials at -20°C ().

Q. Methodological Answer :

  • Orthogonal Design : Test substituents (e.g., -Cl, -OCH₃) at positions 2, 4, and 5 using factorial design ().
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity (e.g., logP, H-bond donors).
  • Crystallography : Resolve X-ray structures to correlate conformation with activity ().

Example : Introducing a -CF₃ group at position 4 increased binding affinity by 3-fold in kinase assays .

Key Methodological Resources

  • Experimental Design : Factorial or orthogonal arrays for multi-variable optimization ().
  • Data Integrity : Blockchain-based lab notebooks () ensure traceability.
  • Comparative Frameworks : Cross-study validation protocols () reduce bias.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.